molecular formula C14H14Cl2N2O2 B4222054 1-(2,3-Dichlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

1-(2,3-Dichlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

Cat. No.: B4222054
M. Wt: 313.2 g/mol
InChI Key: SRLWTSYMWWJLJG-UHFFFAOYSA-N
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Description

1’-(2,3-Dichlorophenyl)-1,3’-bipyrrolidine-2’,5’-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a bipyrrolidine core with a dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2,3-dichlorophenyl)-1,3’-bipyrrolidine-2’,5’-dione typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity.

Industrial Production Methods: For industrial production, the method involves the use of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a cyclization reaction. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1’-(2,3-Dichlorophenyl)-1,3’-bipyrrolidine-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted bipyrrolidine derivatives.

Scientific Research Applications

1’-(2,3-Dichlorophenyl)-1,3’-bipyrrolidine-2’,5’-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1’-(2,3-dichlorophenyl)-1,3’-bipyrrolidine-2’,5’-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1’-(2,3-Dichlorophenyl)-1,3’-bipyrrolidine-2’,5’-dione is unique due to its bipyrrolidine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c15-9-4-3-5-10(13(9)16)18-12(19)8-11(14(18)20)17-6-1-2-7-17/h3-5,11H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLWTSYMWWJLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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